molecular formula C9H12N2 B111968 7-Amino-1,2,3,4-tetrahydroquinoline CAS No. 153856-89-4

7-Amino-1,2,3,4-tetrahydroquinoline

Cat. No. B111968
CAS RN: 153856-89-4
M. Wt: 148.2 g/mol
InChI Key: MAPBYCTYIMFIBU-UHFFFAOYSA-N
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Description

7-Amino-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is used for research and development purposes .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction was first described by Pictet and Spengler in the year 1911 . By changing the catalyst to 5% Pt/C (4 atm H2), the double bond migration and aromatization pathways were dramatically reduced, and formation of tetrahydroquinoline dominated with the cis isomer favored by ≥13:1 over the trans .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .


Chemical Reactions Analysis

The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a MCR .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .

Scientific Research Applications

Enzyme Inhibition and Selectivity

7-Amino-1,2,3,4-tetrahydroquinoline derivatives have been explored for their role in enzyme inhibition. Specifically, derivatives like 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline have shown potent inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme significant in adrenaline synthesis, with high selectivity over the alpha2-adrenoceptor (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).

Anticancer Properties

Various 1,2,3,4-tetrahydroquinoline scaffolds, including derivatives of this compound, have been identified as potent inhibitors of NF-κB transcriptional activity and exhibit cytotoxicity against human cancer cell lines. These compounds are being studied for their potential as anticancer agents (Jo, Choi, Kumar, et al., 2016).

NMDA Receptor Antagonism

Tetrahydroquinolines, including this compound derivatives, have shown activity as NMDA receptor antagonists. These compounds can inhibit glycine binding to the NMDA receptor, a target for potential neuroprotective or neuromodulatory drugs (Leeson, Carling, Moore, et al., 1992).

Fibrinogen Receptor Antagonism

Derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline combined with isophthalic acids have been synthesized and tested for their ability to inhibit platelet aggregation, highlighting their potential role as novel fibrinogen receptor antagonists (Malovichko, Petrus, Krysko, et al., 2006).

Synthesis and Chemical Studies

Studies have also focused on the synthesis and evaluation of various derivatives of this compound. These include examining the effects of different modifications on the quinoline structure and assessing their pharmacological properties, which contributes to understanding the diverse applications of these compounds in medicinal chemistry (Kubica, Taciak, Czajkowska, et al., 2018).

Mechanism of Action

Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Use dry chemical, carbon dioxide or alcohol-resistant foam for firefighting .

Future Directions

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a myriad of synthetic pharmaceuticals. Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPBYCTYIMFIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570208
Record name 1,2,3,4-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153856-89-4
Record name 1,2,3,4-Tetrahydroquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinolin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 7-nitro-1,2,3,4-tetrahydroquinoline (396 mg, 0.0022 mol) in 4 mL of ethyl acetate was hydrogenated under an atmosphere of hydrogen with PdC 10% (40 mg) at rt for 2 h. Filtration over celite afforded 330 mg (100%) of 7-amino-1,2,3,4-tetrahydroquinoline. Data for 7-amino-1,2,3,4-tetrahydroquinoline: 1H NMR (400 MHz, CDCl3) 6.72 (d, J=7.9, 1H), 6.00 (dd, J=7.9, 2.3, 1H), 5.84 (d, J=2.3, 1H), 3.67 (bs, 1H), 3.42 (bs, 2H), 3.24 (t, J=5.0, 2H), 2.65 (t, J=6.4, 2H), 1.91 (quintet, J=6.0 Hz. 2H).
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396 mg
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40 mg
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4 mL
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Synthesis routes and methods II

Procedure details

reducing 7-nitro-1,2,3,4-tetrahydroquinoline in the presence of Raney nickel and hydrazine to obtain 7-amino-1,2,3,4-tetrahydroquinoline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-Amino-1,2,3,4-tetrahydroquinoline derivatives suitable for hair dye applications?

A1: Research suggests that specific derivatives of this compound exhibit desirable characteristics for use as blue color precursors in oxidative hair dyes [, , ]. These include:

  • Color Purity: These compounds can produce a desirable blue hue when oxidized. []
  • Fastness: The resulting color demonstrates good staying power on hair fibers. []

Q2: How does the structure of this compound derivatives influence their color properties?

A2: While the provided research doesn't delve into detailed structure-activity relationships, it highlights that modifications to the core structure of this compound, such as the addition of various substituents (R1 to R6, Ra to Rc, X as defined in the papers), can significantly influence the resulting color, stability, and fastness of the dye [, ]. For instance, N-methyl-7-amino-1,2,3,4-tetrahydroquinoline stands out as a particularly promising candidate for blue dyes due to its superior performance in these aspects [].

Q3: Are there any challenges associated with using this compound derivatives in hair dyes?

A3: The research hints at potential challenges, though further investigation is needed:

  • Formulation Stability: The long-term stability of these compounds in hair dye formulations needs to be thoroughly assessed to ensure consistent product performance [].
  • Potential for Improvement: While some derivatives show promise, research continues to explore structural modifications that could further enhance color purity, stability, and fastness [].

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